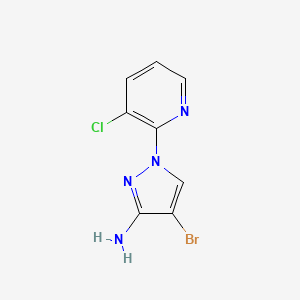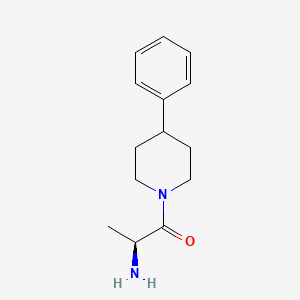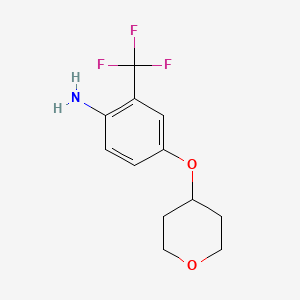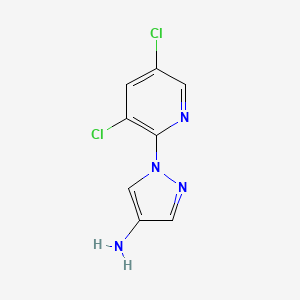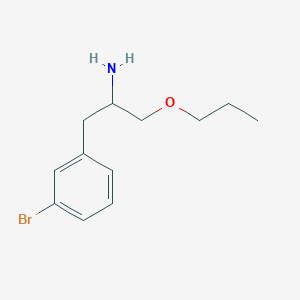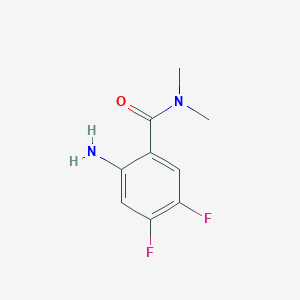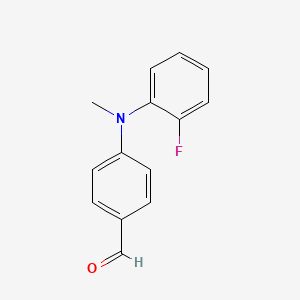
4-((2-Fluorophenyl)(methyl)amino)benzaldehyde
Descripción general
Descripción
4-((2-Fluorophenyl)(methyl)amino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a 2-fluorophenyl group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoroaniline and benzaldehyde.
Formation of Intermediate: 2-Fluoroaniline is reacted with formaldehyde to form N-methyl-2-fluoroaniline.
Condensation Reaction: N-methyl-2-fluoroaniline is then subjected to a condensation reaction with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Fluorophenyl)(methyl)amino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-((2-Fluorophenyl)(methyl)amino)benzoic acid.
Reduction: 4-((2-Fluorophenyl)(methyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((2-Fluorophenyl)(methyl)amino)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-((2-Chlorophenyl)(methyl)amino)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-((2-Bromophenyl)(methyl)amino)benzaldehyde: Similar structure but with a bromine atom instead of fluorine.
4-((2-Methylphenyl)(methyl)amino)benzaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This can result in improved pharmacokinetic and pharmacodynamic profiles, making it a valuable compound in drug development.
Propiedades
IUPAC Name |
4-(2-fluoro-N-methylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-16(14-5-3-2-4-13(14)15)12-8-6-11(10-17)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPGKWLKXSILIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


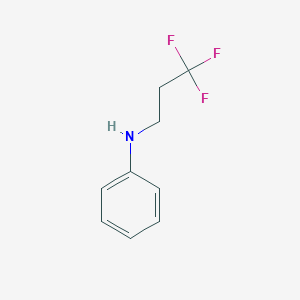
![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)
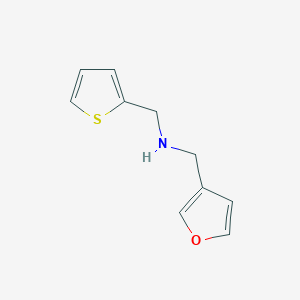

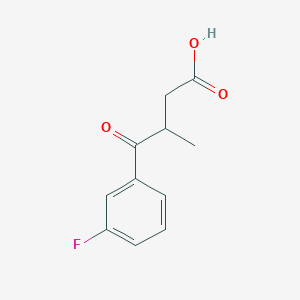
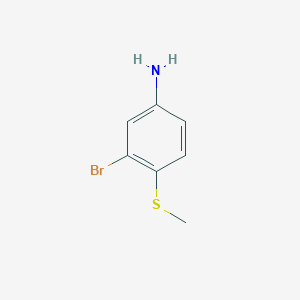
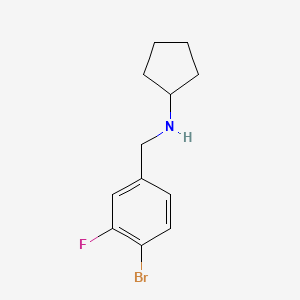
![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)
